5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride
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Overview
Description
5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO3S2 and a molecular weight of 295.81 g/mol . This compound is characterized by the presence of a thiophene ring, a sulfonyl chloride group, and an amide group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride typically involves the following steps:
Formation of the Amide Group: The starting material, 2-methylpropanoyl chloride, reacts with ethylamine to form 2-methylpropanamide.
Introduction of the Thiophene Ring: The amide is then reacted with 2-bromoethyl thiophene-2-sulfonate under basic conditions to form the desired thiophene derivative.
Sulfonyl Chloride Formation: The final step involves the chlorination of the sulfonate group using thionyl chloride (SOCl2) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
Thiols: Products of reduction reactions.
Scientific Research Applications
5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which facilitates nucleophilic attack . The thiophene ring also contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(2-Methylpentanamido)ethyl]thiophene-2-sulfonyl chloride
- 2-Chloro-5-methylthiophene
- Suprofen
- Articaine
Uniqueness
5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride is unique due to its combination of a thiophene ring, sulfonyl chloride group, and amide group, which provides a versatile platform for various chemical transformations. Its reactivity and stability make it a valuable intermediate in organic synthesis and research .
Properties
Molecular Formula |
C10H14ClNO3S2 |
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Molecular Weight |
295.8 g/mol |
IUPAC Name |
5-[1-(2-methylpropanoylamino)ethyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H14ClNO3S2/c1-6(2)10(13)12-7(3)8-4-5-9(16-8)17(11,14)15/h4-7H,1-3H3,(H,12,13) |
InChI Key |
KXJYCPFXJIVHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC=C(S1)S(=O)(=O)Cl |
Origin of Product |
United States |
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